molecular formula C11H11Cl B15360591 Benzene, (5-chloro-1-pentynyl)- CAS No. 24463-87-4

Benzene, (5-chloro-1-pentynyl)-

Cat. No.: B15360591
CAS No.: 24463-87-4
M. Wt: 178.66 g/mol
InChI Key: CNFXMYILAIFDPX-UHFFFAOYSA-N
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Description

“Benzene, (5-chloro-1-pentynyl)-” is a substituted aromatic compound featuring a benzene ring with a 5-chloro-1-pentynyl substituent. The substituent consists of a five-carbon alkyne chain (C≡C-CH2-CH2-CH2-Cl), where the triple bond originates at the first carbon, and a chlorine atom is positioned at the terminal (fifth) carbon. This structure introduces unique electronic and steric effects, influencing reactivity, stability, and intermolecular interactions.

Properties

CAS No.

24463-87-4

Molecular Formula

C11H11Cl

Molecular Weight

178.66 g/mol

IUPAC Name

5-chloropent-1-ynylbenzene

InChI

InChI=1S/C11H11Cl/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,6,10H2

InChI Key

CNFXMYILAIFDPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CCCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (5-chloro-1-pentynyl)- typically involves the coupling of a benzene derivative with a 5-chloro-1-pentyne. One common method is the Sonogashira coupling reaction , which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst under basic conditions . The reaction proceeds as follows:

    Aryl halide: (e.g., bromobenzene) is reacted with .

    Catalysts: Palladium(0) and copper(I) iodide.

    Base: Triethylamine or diisopropylamine.

    Solvent: Tetrahydrofuran or dimethylformamide.

    Temperature: Typically around 60-80°C.

Industrial Production Methods: Industrial production methods for Benzene, (5-chloro-1-pentynyl)- are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. Large-scale reactions may use continuous flow reactors to maintain consistent reaction conditions and improve yield .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The benzene ring’s reactivity is modulated by the electron-withdrawing alkyne (-C≡C-) and chloro (-Cl) groups. These substituents deactivate the ring and direct incoming electrophiles to specific positions:

  • Meta-directing influence : The sp-hybridized alkyne exerts stronger electron withdrawal than the chloro group, favoring meta-substitution in competitive scenarios .

  • Nitration/Sulfonation : Requires vigorous conditions (e.g., concentrated HNO₃/H₂SO₄ at elevated temperatures). Products predominantly form at the meta position relative to the alkyne .

Example Reaction :

C11H11Cl+HNO3H2SO4,ΔMeta-nitro derivative+H2O\text{C}_{11}\text{H}_{11}\text{Cl} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4, \Delta} \text{Meta-nitro derivative} + \text{H}_2\text{O}

SubstituentDirecting EffectReaction Rate (vs. Benzene)
Alkyne (-C≡C-)Strongly deactivating, meta0.1–0.5
Chloro (-Cl)Weakly deactivating, ortho/para0.01–0.1

Nucleophilic Aliphatic Substitution

The primary chloro group (C-Cl) in the pentynyl chain undergoes SN₂ reactions with nucleophiles (e.g., hydroxide, amines):

  • Mechanism : Backside attack by nucleophiles (e.g., NH₃), displacing Cl⁻ .

  • Product : Substituted pentynyl derivatives (e.g., 5-amino-1-pentyne) .

Example Reaction :

C11H11Cl+NH3C11H11NH2+HCl\text{C}_{11}\text{H}_{11}\text{Cl} + \text{NH}_3 \rightarrow \text{C}_{11}\text{H}_{11}\text{NH}_2 + \text{HCl}

Alkyne-Specific Reactions

The terminal alkyne participates in:

  • Hydrogenation : Catalytic hydrogenation (H₂/Pd) yields cis-alkene derivatives .

  • Halogenation : Addition of Br₂ or Cl₂ forms dihaloalkenes .

  • Coupling Reactions : Sonogashira or Glaser coupling to form extended π-systems .

Example (Sonogashira Coupling) :

C11H11Cl+Ar-XPd/Cu, baseBiarylalkyne+HX\text{C}_{11}\text{H}_{11}\text{Cl} + \text{Ar-X} \xrightarrow{\text{Pd/Cu, base}} \text{Biarylalkyne} + \text{HX}

Cycloaddition Reactions

The alkyne acts as a dienophile in Diels-Alder reactions with conjugated dienes:

  • Mechanism : [4+2] cycloaddition forms bicyclic adducts .

Example :

C11H11Cl+DieneCyclohexene derivative\text{C}_{11}\text{H}_{11}\text{Cl} + \text{Diene} \rightarrow \text{Cyclohexene derivative}

Oxidation and Reduction

  • Alkyne Oxidation : KMnO₄ oxidizes the triple bond to a carboxylic acid .

  • Chlorine Reduction : LiAlH₄ reduces C-Cl to C-H, yielding 1-pentyne derivatives .

Oxidation Reaction :

C11H11ClKMnO4,H+Benzoic acid derivative+CO2\text{C}_{11}\text{H}_{11}\text{Cl} \xrightarrow{\text{KMnO}_4, \text{H}^+} \text{Benzoic acid derivative} + \text{CO}_2

Comparative Reactivity with Analogues

Substituent effects on benzene reactivity :

CompoundSubstituentElectrophilic Rate (vs. Benzene)Major Product Orientation
Benzene, (5-Cl-1-pentynyl)--C≡C-CH₂CH₂CH₂Cl0.05Meta
Benzene, (5-Br-1-pentynyl)--C≡C-CH₂CH₂CH₂Br0.04Meta
Benzene, (5-I-1-pentynyl)--C≡C-CH₂CH₂CH₂I0.03Meta

Mechanistic Insights

  • Benzyne Intermediate : Under strong basic conditions, elimination of HCl may generate an aryne intermediate, enabling nucleophilic trapping (e.g., with NH₃ to form aniline derivatives) .

  • Steric Effects : The pentynyl chain’s length influences regioselectivity in cycloadditions and coupling reactions .

Mechanism of Action

The mechanism of action of Benzene, (5-chloro-1-pentynyl)- in chemical reactions involves the interaction of its functional groups with various reagents. The benzene ring undergoes electrophilic substitution, while the alkyne group can participate in addition reactions. The chlorine atom can act as a leaving group in nucleophilic substitution reactions .

Comparison with Similar Compounds

Structural and Electronic Effects

Substituents on benzene derivatives significantly alter their electronic properties. For example:

  • Methyl groups (e.g., toluene) are electron-donating, enhancing ring electron density and favoring electrophilic substitution at para/ortho positions .
  • Nitro and amino groups exhibit strong electron-withdrawing (-NO₂) or donating (-NH₂) effects, quantified via the cSAR(X) parameter (Table 1) .
  • 5-Chloro-1-pentynyl group : The chlorine atom (electron-withdrawing via inductive effect) and alkyne (moderately electron-withdrawing due to sp hybridization) create a polarized substituent. This reduces benzene’s electron density compared to alkyl-substituted analogs, directing electrophilic substitution to meta positions.

Table 1: Substituent Effects via cSAR(X) Values

Substituent cSAR(X) (Electron Withdrawing) Impact on Benzene Reactivity
-NO₂ +0.45 Strongly deactivates ring
-NH₂ -0.38 Activates ring
-Cl +0.23 Moderate deactivation
-C≡C-R +0.15 (estimated) Mild deactivation

Note: cSAR(X) data adapted from nitro/amino studies ; alkyne values estimated based on hybridization effects.

Reactivity in Microwave-Assisted Reactions

Microwave irradiation enhances reaction rates and selectivity in organic synthesis. Key comparisons:

  • Ferrocene derivatives exhibit a 29% microwave effect under identical conditions, attributed to their polarizable metallocene structure .

Table 2: Microwave Effects in Esterification

Compound Type Microwave Effect Observed? Temperature Reduction
Benzene derivative No (Entries 5–6) None
Ferrocene derivative Yes (29% efficiency) 20–30°C
Polar substituted benzene Likely (estimated) 10–15°C (estimated)

Reduction Behavior

Reduction of substituted benzenes depends on substituent electronic effects and reaction conditions:

  • Catalytic hydrogenation : Effective for reducing alkenes/alkynes but may require elevated pressures for sterically hindered substrates.
  • Birch reduction: Prefers electron-withdrawing substituents (e.g., -NO₂), producing 1,4-cyclohexadienes .
  • 5-Chloro-1-pentynylbenzene: The alkyne is reducible to cis-alkene via Lindlar catalyst, while the C-Cl bond may resist hydrogenolysis under mild conditions. In Birch reduction, the electron-withdrawing Cl could enhance regioselectivity for 1,4-addition.

Table 3: Reduction Techniques for Benzene Derivatives

Technique Target Group Chemoselectivity Notes
Catalytic hydrogenation Alkenes/alkynes Selective for unsaturated bonds
Birch reduction Aromatic rings Favors electron-withdrawing groups
Benkeser reduction Aromatic rings Compatible with halides

Thermal and Physical Properties

Benzene derivatives’ thermal properties depend on substituent polarity and molecular weight:

  • Benzene: Low specific heat (1.72 J/g°C) due to non-polar structure; used in heat transfer fluids .
  • Toluene : Higher boiling point (111°C vs. 80°C for benzene) due to increased molecular weight.
  • 5-Chloro-1-pentynylbenzene: The bulky substituent increases molecular weight, raising boiling point (>200°C estimated).

Table 4: Thermal Properties Comparison

Compound Boiling Point (°C) Specific Heat (J/g°C)
Benzene 80 1.72
Toluene 111 1.69
5-Chloro-1-pentynylbenzene >200 (estimated) ~1.60 (estimated)

Biological Activity

Benzene, (5-chloro-1-pentynyl)-, also known as 5-chloro-1-pentynylbenzene, is a compound that has garnered interest in various fields due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from diverse research studies.

Chemical Structure and Properties

The chemical formula for Benzene, (5-chloro-1-pentynyl)- is C8H11ClC_8H_{11}Cl. The molecular structure features a benzene ring substituted with a 5-chloro-1-pentynyl group, which influences its reactivity and biological properties.

Anticancer Activity

A notable area of research involves the anticancer potential of compounds with similar structures. Naphthoquinone derivatives with extended carbon chains have demonstrated strong anticancer activity against KB cells . The effectiveness of these compounds often correlates with the length and branching of aliphatic chains. While direct evidence for Benzene, (5-chloro-1-pentynyl)- is sparse, its structural characteristics may confer similar properties.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized various derivatives of benzene with aliphatic chains and evaluated their biological activities. Compounds with longer carbon chains exhibited enhanced anticancer effects, suggesting that structural modifications can significantly influence biological activity .
  • Mechanisms of Action : Investigations into the mechanisms by which related compounds exert their effects have revealed that they may inhibit key enzymes involved in cancer progression and microbial growth. For example, certain naphthoquinones inhibit topoisomerase II activity, leading to cell cycle arrest and apoptosis in cancer cells .
  • Safety and Toxicity : The safety profile of Benzene, (5-chloro-1-pentynyl)- remains an important consideration. Preliminary assessments indicate that while some derivatives exhibit therapeutic potential, they may also pose risks due to their reactive nature. Studies on similar compounds highlight the need for thorough toxicity evaluations before clinical application .

Data Tables

Biological ActivityCompound TypeReference
AntimicrobialNaphthoquinone Derivatives
AnticancerAliphatic Amides
Enzyme InhibitionTopoisomerase II Inhibitors

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